Ovalbumin (154-159)

Description

BenchChem offers high-quality Ovalbumin (154-159) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ovalbumin (154-159) including the price, delivery time, and more detailed information at info@benchchem.com.

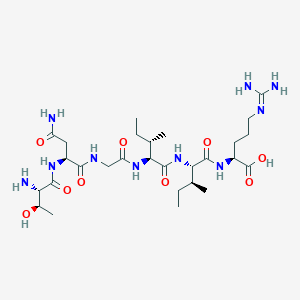

Structure

2D Structure

Properties

Molecular Formula |

C28H52N10O9 |

|---|---|

Molecular Weight |

672.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C28H52N10O9/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1 |

InChI Key |

ZGCUDFNQZIUUBG-CRFYWODOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Ovalbumin (154-159) as an Angiotensin-Converting Enzyme (ACE) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the hexapeptide Ovalbumin (154-159), identified by the sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), and its role as a potent inhibitor of Angiotensin-Converting Enzyme (ACE). This document synthesizes available quantitative data, details experimental protocols for its evaluation, and visualizes key pathways and workflows. While TNGIIR demonstrates significant in vitro ACE inhibitory activity, its in vivo antihypertensive effects appear to be mediated through mechanisms other than direct blood pressure reduction, offering a nuanced perspective for researchers in the field of cardiovascular drug discovery.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin-Converting Enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension. Food-derived bioactive peptides have emerged as promising natural alternatives to synthetic ACE inhibitors. Ovalbumin, the primary protein in egg white, is a rich source of such peptides. The hexapeptide fragment Ovalbumin (154-159), also known as TNGIIR, has been identified as a potent ACE inhibitor in vitro. This guide delves into the technical details of its ACE inhibitory properties and its observed effects in preclinical models.

Quantitative Data

The following tables summarize the available quantitative data for Ovalbumin (154-159) and other relevant ovalbumin-derived ACE inhibitory peptides for comparative analysis.

Table 1: In Vitro ACE Inhibitory Activity of Ovalbumin (154-159) (TNGIIR)

| Peptide Sequence | IC50 Value (μM) | Source |

| TNGIIR | 70 | [1][2] |

Table 2: In Vivo Effects of Ovalbumin (154-159) (TNGIIR) in Spontaneously Hypertensive Rats (SHRs)

| Peptide | Dose (mg/kg) | Administration Route | Duration | Effect on Blood Pressure | Other Notable Effects | Source |

| TNGIIR | 2, 10, 50 | Oral | 4 weeks | No significant reduction | Attenuated mRNA expression of ACE and AT1 receptor; ~10% decrease in circulating angiotensin II | [2] |

Table 3: In Vitro ACE Inhibitory Activity of Other Ovalbumin-Derived Peptides

| Peptide Sequence | IC50 Value (μM) | Source |

| Arg-Ala-Asp-His-Pro-Phe-Leu | 6.2 | [3] |

| Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu | 4.7 | [3] |

Mechanism of Action: The Renin-Angiotensin System

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II within the Renin-Angiotensin System (RAS). The following diagram illustrates this critical signaling pathway.

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of Ovalbumin (154-159).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Ovalbumin (154-159).

In Vitro ACE Inhibition Assay (RP-HPLC Method)

This protocol is adapted from methods used for the characterization of ACE inhibitory peptides.

Objective: To determine the in vitro ACE inhibitory activity of a peptide by measuring the production of hippuric acid from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

Ovalbumin (154-159) peptide (TNGIIR)

-

Captopril (positive control)

-

Boric acid buffer (0.1 M, pH 8.3) containing 0.3 M NaCl

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector (228 nm)

Procedure:

-

Preparation of Solutions:

-

Dissolve ACE in the boric acid buffer to a final concentration of 2 mU/mL.

-

Dissolve HHL in the boric acid buffer to a final concentration of 5 mM.

-

Prepare a stock solution of TNGIIR peptide in deionized water. Create a series of dilutions to determine the IC50 value.

-

Prepare a stock solution of captopril in deionized water for use as a positive control.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix 50 µL of the TNGIIR peptide solution (or control) with 50 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect 1 mL of the upper ethyl acetate layer and evaporate it to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Inject an aliquot (e.g., 20 µL) into the RP-HPLC system.

-

Separate the components using a C18 column with a suitable gradient of acetonitrile in water containing 0.1% TFA.

-

Detect the hippuric acid peak at 228 nm.

-

-

Calculation of ACE Inhibition:

-

Calculate the peak area of hippuric acid for the control and peptide-containing samples.

-

The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the peak area of hippuric acid in the control reaction and A_sample is the peak area in the presence of the peptide.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

-

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines a general procedure for assessing the in vivo antihypertensive effects of peptides.

Objective: To evaluate the effect of oral administration of Ovalbumin (154-159) on the blood pressure of spontaneously hypertensive rats.

Materials:

-

Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks old.

-

Wistar-Kyoto (WKY) rats as normotensive controls (optional).

-

Ovalbumin (154-159) peptide (TNGIIR).

-

Captopril (positive control).

-

Saline solution (vehicle control).

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method).

-

Oral gavage needles.

Procedure:

-

Acclimatization and Baseline Measurement:

-

Acclimatize the rats to the housing conditions and the blood pressure measurement procedure for at least one week to minimize stress-induced variations.

-

Measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of each rat for several consecutive days before the start of the treatment.

-

-

Grouping and Administration:

-

Randomly divide the SHRs into experimental groups (e.g., vehicle control, TNGIIR low dose, TNGIIR high dose, captopril positive control).

-

Dissolve the TNGIIR peptide and captopril in saline.

-

Administer the respective solutions to the rats daily via oral gavage for the duration of the study (e.g., 4 weeks). The vehicle control group receives only saline.

-

-

Blood Pressure Monitoring:

-

Measure the SBP and DBP of all rats at regular intervals (e.g., weekly) throughout the study period. Measurements should be taken at the same time of day to minimize diurnal variations.

-

-

Data Analysis:

-

Calculate the mean SBP and DBP for each group at each time point.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in blood pressure between the treatment groups and the control group.

-

-

Optional Advanced Analyses:

-

At the end of the study, blood and tissue samples (e.g., kidney, aorta) can be collected for further analysis, such as:

-

Measurement of plasma angiotensin II levels by ELISA.

-

Quantification of ACE and AT1 receptor mRNA expression in tissues by RT-qPCR.

-

-

Experimental and Drug Discovery Workflow

The discovery and validation of ACE inhibitory peptides from natural sources typically follow a structured workflow. The diagram below illustrates this process.

Caption: A typical workflow for the discovery and validation of ACE inhibitory peptides.

Discussion and Future Perspectives

Ovalbumin (154-159) (TNGIIR) is a potent in vitro inhibitor of ACE with a reported IC50 value of 70 μM.[1][2] Molecular docking studies have suggested that TNGIIR interacts with key residues in the S1, S2, and S1' pockets of the ACE active site.[2] However, in vivo studies in spontaneously hypertensive rats did not demonstrate a significant reduction in blood pressure after four weeks of oral administration at doses up to 50 mg/kg.[2]

Despite the lack of a direct antihypertensive effect, the same study revealed that TNGIIR administration led to a slight decrease in circulating angiotensin II levels and, more notably, attenuated the mRNA expression of ACE and the angiotensin II type 1 (AT1) receptor in renal tissue.[2] This suggests that while TNGIIR may not be potent enough to cause a systemic blood pressure drop when administered orally, it may exert beneficial effects at the tissue level by modulating the local RAS.

These findings highlight a crucial consideration in the development of food-derived bioactive peptides: in vitro potency does not always translate directly to in vivo efficacy. The bioavailability, stability against gastrointestinal digestion, and absorption of the peptide are critical factors that influence its therapeutic potential.

Future research on Ovalbumin (154-159) could focus on:

-

Determining its inhibition kinetics (Ki value) and mode of inhibition to better characterize its interaction with ACE.

-

Investigating its gastrointestinal stability and absorption profile to understand its fate after oral administration.

-

Exploring its effects on local RAS in other tissues , such as the heart and vasculature, to further elucidate its potential cardiovascular benefits beyond systemic blood pressure reduction.

-

Evaluating modified versions of the peptide with improved stability and bioavailability to potentially enhance its in vivo antihypertensive activity.

Conclusion

Ovalbumin (154-159) (TNGIIR) represents an interesting case study in the field of bioactive peptides. Its potent in vitro ACE inhibitory activity is well-documented. However, its in vivo effects in a hypertensive animal model suggest a more complex mechanism of action that involves modulation of local RAS components rather than a direct, systemic antihypertensive effect. This technical guide provides researchers and drug development professionals with a comprehensive summary of the current knowledge on this peptide, detailed experimental protocols for its study, and a framework for future investigations into its therapeutic potential. The nuanced findings for TNGIIR underscore the importance of comprehensive in vivo evaluation in the discovery and development of novel antihypertensive agents from natural sources.

References

An In-depth Technical Guide on the Role of Ovalbumin-Derived Peptides in Alzheimer's Disease

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Key enzymatic players in the pathogenesis of AD include acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine, and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of Aβ peptides. Recent research has explored the potential of natural peptides derived from food sources as therapeutic agents for AD. This guide focuses on the role of peptides derived from ovalbumin, the main protein in egg white, as potential multi-target inhibitors for enzymes implicated in Alzheimer's disease. While the specific peptide Ovalbumin (154-159), also known as TNGIIR, has been anecdotally implicated in AD, this guide will focus on the scientifically substantiated findings regarding other ovalbumin-derived peptides for which quantitative data and experimental protocols are available.

Quantitative Data Presentation

Research into ovalbumin hydrolysates has identified specific peptides with inhibitory activity against key enzymes in Alzheimer's disease pathology. The tripeptide CIK (Cysteine-Isoleucine-Lysine) has demonstrated notable multi-target inhibitory potential. The half-maximal inhibitory concentration (IC50) values for the CIK tripeptide against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleavage enzyme 1 (BACE1) are summarized below[1].

| Peptide | Target Enzyme | IC50 (μmol L-1) |

| CIK | Acetylcholinesterase (AChE) | 6.76 |

| CIK | Butyrylcholinesterase (BChE) | 7.72 |

| CIK | β-site amyloid precursor protein cleavage enzyme 1 (BACE1) | 34.48 |

Experimental Protocols

The identification and characterization of the inhibitory activity of ovalbumin-derived peptides involved a multi-step process encompassing enzymatic hydrolysis, peptide identification, molecular docking, and in vitro enzyme inhibition assays.

Preparation of Ovalbumin Hydrolysates

Ovalbumin is first hydrolyzed using various proteases to generate a mixture of smaller peptides. A common method involves the use of enzymes such as pepsin, trypsin, α-chymotrypsin, papain, and alcalase, either individually or in combination[2]. The hydrolysis is typically carried out at an optimal pH and temperature for the specific enzyme(s) used, for a set duration. Following hydrolysis, the enzymes are inactivated, often by heat treatment[2].

Peptide Identification and Selection

The resulting hydrolysates are then analyzed to identify the peptide sequences. This is often achieved using techniques like electrospray-ionization mass spectrometry (MS/MS)[2]. From the identified peptides, potential candidates for enzyme inhibition are selected based on computational methods such as molecular docking.

Molecular Docking

Molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand (the peptide) and a target protein (the enzyme). For the study of ovalbumin-derived peptides, the crystal structures of AChE, BChE, and BACE1 are obtained from protein data banks. The selected peptides are then docked into the active sites of these enzymes to estimate their binding energy and visualize the potential interactions. For instance, the '-CDOCKER_Energy' values for the interaction of the tripeptide CIK with AChE, BChE, and BACE1 were calculated to be 73.6370 kcal mol-1, 87.4341 kcal mol-1, and 68.4290 kcal mol-1, respectively[1].

In Vitro Enzyme Inhibition Assay

To experimentally validate the inhibitory activity of the selected peptides, in vitro enzyme inhibition assays are performed.

-

AChE and BChE Inhibition Assay: The inhibitory activity against AChE and BChE is typically measured using a colorimetric method, such as the Ellman's method. This assay involves the hydrolysis of a substrate (e.g., acetylthiocholine for AChE) by the enzyme, which produces a product that reacts with a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a colored compound. The rate of color formation is proportional to the enzyme activity. The assay is performed in the presence and absence of the inhibitory peptide, and the percentage of inhibition is calculated. The IC50 value is then determined from a dose-response curve.

-

BACE1 Inhibition Assay: The inhibitory activity against BACE1 is often determined using a fluorescence resonance energy transfer (FRET) assay. This assay utilizes a synthetic substrate that contains a fluorophore and a quencher. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitory peptide, the cleavage is reduced, leading to a lower fluorescence signal. The IC50 value is calculated from the dose-dependent inhibition of the fluorescence signal.

Mandatory Visualizations

Signaling Pathway of Multi-Target Inhibition by Ovalbumin-Derived Peptide CIK

Caption: Multi-target inhibition of AChE and BACE1 by the ovalbumin-derived peptide CIK.

Experimental Workflow for Identifying Inhibitory Peptides from Ovalbumin

Caption: Workflow for the identification of bioactive peptides from ovalbumin.

Logical Relationship of BACE1 Inhibition and Amyloid-β Reduction

Caption: Inhibition of BACE1 by an ovalbumin-derived peptide to reduce Amyloid-β production.

Peptides derived from the enzymatic hydrolysis of ovalbumin, such as the tripeptide CIK, have demonstrated promising multi-target inhibitory activity against key enzymes implicated in Alzheimer's disease. The in vitro evidence for the inhibition of AChE and BACE1 suggests a potential therapeutic role for these natural peptides. Further research, including in vivo studies in animal models of Alzheimer's disease, is warranted to fully elucidate their neuroprotective effects and therapeutic potential. While the specific role of Ovalbumin (154-159) in Alzheimer's disease remains to be substantiated by primary research, the broader investigation into ovalbumin-derived peptides has yielded scientifically significant findings. This guide provides a foundational understanding of the current research, methodologies, and potential mechanisms of action for these novel therapeutic candidates.

References

Unlocking the Vasculature: An In-depth Technical Guide to Ovalbumin Peptide 154-159 and its Role in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of hypertension, a primary risk factor for cardiovascular diseases, necessitates the exploration of novel therapeutic agents. Bioactive peptides derived from food proteins have emerged as promising candidates due to their potential antihypertensive properties and favorable safety profiles. Among these, peptides derived from chicken egg ovalbumin have garnered significant scientific interest. This technical guide focuses on the core research surrounding ovalbumin peptide 154-159 (TNGIIR), providing a comprehensive overview of its mechanism of action, experimental validation, and the broader context of other antihypertensive peptides derived from ovalbumin. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of the underlying biological pathways to aid researchers in this field.

Core Concepts: Ovalbumin-Derived Peptides in Hypertension

While this guide centers on ovalbumin peptide 154-159 (TNGIIR), it is crucial to understand the landscape of other bioactive peptides from ovalbumin that have been investigated for their effects on blood pressure. These peptides often exhibit different mechanisms of action, highlighting the diverse therapeutic potential of this protein source.

Key Ovalbumin-Derived Peptides in Hypertension Research:

-

Ovalbumin Peptide 154-159 (TNGIIR): The primary focus of this guide, TNGIIR, is a hexapeptide with the sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine. Its principal identified mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2]

-

Ovokinin (FRADHPFL) and Ovokinin (2-7) (RADHPF): These peptides have demonstrated potent antihypertensive effects.[3][4] Unlike TNGIIR, their primary mechanism is not ACE inhibition but rather the induction of nitric oxide (NO)-mediated vasodilation in an endothelium-dependent manner.[5][6]

-

YAEERYPIL and RADHPFL: These peptides have shown in vitro ACE-inhibitory activity and antihypertensive effects in spontaneously hypertensive rats (SHR).[3]

-

YPI and RADHP: These are breakdown products of YAEERYPIL and RADHPFL, respectively, after simulated gastrointestinal digestion.[3] Both have been found to significantly decrease blood pressure in SHR, although their mechanism may not be solely through ACE inhibition.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the antihypertensive effects of ovalbumin-derived peptides.

Table 1: In Vitro ACE Inhibitory Activity of Ovalbumin-Derived Peptides

| Peptide Sequence | IC50 (μM) | Source |

| TNGIIR (OVA 154-159) | 70 | [1][2] |

| YAEERYPIL | - | [3] |

| RADHPFL | - | [3] |

Note: Specific IC50 values for YAEERYPIL and RADHPFL were not consistently reported in the reviewed literature, though they are stated to possess in vitro ACE-inhibitory activity.

Table 2: In Vivo Antihypertensive Effects of Ovalbumin-Derived Peptides in Spontaneously Hypertensive Rats (SHR)

| Peptide Sequence | Dose | Route of Administration | Change in Systolic Blood Pressure (SBP) | Time Point |

| TNGIIR (OVA 154-159) | 2, 10, 50 mg/kg | Oral | No significant reduction | Up to 4 weeks |

| RADHPF (Ovokinin 2-7) | 10 mg/kg | Oral | Significant reduction | - |

| YPI | 2 mg/kg | Oral | Significant reduction by ~30 mmHg | 2 hours post-administration[3][7] |

| RADHP | 2 mg/kg | Oral | Significant reduction | 2 hours post-administration[3] |

Signaling Pathways

The antihypertensive effects of ovalbumin-derived peptides are primarily mediated through two key signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Nitric Oxide (NO) signaling pathway in endothelial cells.

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The RAAS is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major therapeutic target for hypertension.[8] Ovalbumin peptide 154-159 (TNGIIR) has been identified as an ACE inhibitor.[9][10]

Nitric Oxide (NO) Signaling Pathway and Vasodilation

Endothelium-derived nitric oxide (NO) is a potent vasodilator that plays a key role in regulating vascular tone and blood pressure. Peptides like RADHPF (Ovokinin 2-7) exert their antihypertensive effects by stimulating the production of NO in endothelial cells, leading to smooth muscle relaxation and vasodilation.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of ovalbumin-derived peptides and hypertension.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from methods utilizing the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Objective: To determine the in vitro ACE inhibitory activity of ovalbumin peptide 154-159 (TNGIIR).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

-

Ovalbumin peptide 154-159 (TNGIIR)

-

Captopril (positive control)

-

HEPES buffer (50 mM, pH 7.5, containing 0.3 M NaCl)

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Dissolve FAPGG in HEPES buffer to a final concentration of 0.5 mM.

-

Dissolve ACE in HEPES buffer to a final concentration of 2 mU/mL.

-

Prepare a stock solution of TNGIIR in HEPES buffer and create a series of dilutions to determine the IC50 value.

-

Prepare a stock solution of captopril in HEPES buffer for use as a positive control.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 20 µL of the peptide solution (or buffer for control).

-

Add 170 µL of the FAPGG substrate solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the ACE solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of the peptide that inhibits 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration.

-

Ex Vivo Vasodilation Assay in Isolated Mesenteric Artery

This protocol describes the methodology to assess the vasodilatory effects of ovalbumin-derived peptides like RADHPF.

Objective: To evaluate the endothelium-dependent vasodilation induced by RADHPF in isolated mesenteric arteries from spontaneously hypertensive rats (SHR).

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (vasoconstrictor)

-

RADHPF (test peptide)

-

N(G)-nitro-L-arginine methyl ester (L-NAME, NO synthase inhibitor)

-

Wire myograph system

-

Dissection microscope

Procedure:

-

Tissue Preparation:

-

Euthanize the SHR and excise the superior mesenteric artery.

-

Under a dissection microscope, carefully clean the artery of surrounding adipose and connective tissue in ice-cold Krebs-Henseleit solution.

-

Cut the artery into 2 mm rings.

-

-

Myograph Mounting:

-

Mount the arterial rings on two tungsten wires (40 µm diameter) in the organ bath of the wire myograph system.

-

The organ bath should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 1 g.

-

Assess the viability of the rings by contracting them with 60 mM KCl.

-

-

Vasodilation Protocol:

-

Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of RADHPF (e.g., 30-300 µM) to the organ bath and record the relaxation response.

-

To confirm the role of nitric oxide, a separate set of experiments can be performed where the arterial rings are pre-incubated with L-NAME (e.g., 100 µM) for 30 minutes before pre-contraction with phenylephrine and subsequent addition of RADHPF.

-

-

Data Analysis:

-

The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

-

Dose-response curves are constructed to determine the potency of the peptide.

-

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the procedure for measuring the antihypertensive effect of orally administered ovalbumin-derived peptides.

Objective: To determine the effect of oral administration of ovalbumin-derived peptides on the systolic blood pressure of SHR.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

Test peptide (e.g., TNGIIR, RADHPF, YPI)

-

Saline solution (vehicle control)

-

Captopril (positive control)

-

Tail-cuff blood pressure measurement system

-

Oral gavage needles

Procedure:

-

Animal Acclimatization:

-

Acclimatize the SHR to the restraining device and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

-

-

Baseline Blood Pressure Measurement:

-

Measure the baseline systolic blood pressure of each rat using the tail-cuff method. At least three stable consecutive readings should be averaged.

-

-

Peptide Administration:

-

Administer the test peptide, saline (control), or captopril (positive control) orally via gavage at the desired dose.

-

-

Post-Administration Blood Pressure Measurement:

-

Measure the systolic blood pressure at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours).

-

-

Data Analysis:

-

Calculate the change in systolic blood pressure from the baseline for each rat at each time point.

-

Compare the changes in blood pressure between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

-

Gene Expression Analysis in Kidney Tissue by RT-qPCR

This protocol details the steps for analyzing the effect of TNGIIR on the expression of ACE, AT1, and AT2 receptors in the kidney tissue of SHR.

Objective: To quantify the mRNA expression levels of ACE, AT1, and AT2 receptors in the kidneys of SHR treated with TNGIIR.

Materials:

-

Kidney tissue from treated and control SHR

-

RNA extraction kit (e.g., TRIzol reagent)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for ACE, AT1, AT2, and a reference gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction:

-

Homogenize the kidney tissue in the lysis buffer provided with the RNA extraction kit.

-

Follow the manufacturer's protocol for total RNA extraction. This typically involves phase separation with chloroform and precipitation of RNA with isopropanol.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (ACE, AT1, AT2) and the reference gene, and the qPCR master mix.

-

Perform the qPCR using a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Compare the relative gene expression levels between the TNGIIR-treated and control groups.

-

Conclusion

The research into ovalbumin-derived peptides, particularly ovalbumin peptide 154-159 (TNGIIR), presents a compelling area for the development of novel antihypertensive agents. While TNGIIR's primary mechanism appears to be ACE inhibition, its in vivo efficacy requires further investigation. Other ovalbumin peptides, such as RADHPF, demonstrate potent blood pressure-lowering effects through alternative mechanisms like nitric oxide-mediated vasodilation. This technical guide provides a foundational resource for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing the key signaling pathways involved. Further research is warranted to fully elucidate the structure-activity relationships, bioavailability, and long-term efficacy of these promising bioactive peptides in the management of hypertension.

References

- 1. Effect of simulated gastrointestinal digestion on the antihypertensive properties of ACE-inhibitory peptides derived from ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Antihypertensive peptides derived from egg proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Changes in arterial blood pressure after single oral administration of milk-casein-derived peptides in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Histopathological and Genetic Effects of Long-Term Treatment with High-Molecular-Weight Polyvinyl Chloride on Various Organs of Young Wistar Rats [mdpi.com]

- 7. surgery.pitt.edu [surgery.pitt.edu]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. mcgill.ca [mcgill.ca]

- 10. e3s-conferences.org [e3s-conferences.org]

Unveiling the Neuroprotective Potential of Ovalbumin (154-159): A Technical Guide for Researchers

An In-depth Exploration of the Bioactive Peptide TNGIIR and its Implications for Neurological Health

Introduction

The quest for novel therapeutic agents for neurodegenerative diseases is a paramount challenge in modern medicine. Bioactive peptides derived from food sources are emerging as promising candidates due to their potential efficacy and favorable safety profiles. This technical guide focuses on Ovalbumin (154-159), a hexapeptide with the sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), derived from egg white albumin. While direct evidence for its neuroprotective effects is still in nascent stages, its known biochemical activities suggest a plausible role in mitigating neurodegenerative processes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the current knowledge and providing a theoretical framework for future investigations into the neuroprotective capabilities of Ovalbumin (154-159).

Biochemical Profile and Known Activities

Ovalbumin (154-159) has been primarily identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2][3][4] Furthermore, preliminary evidence suggests its potential involvement in pathways relevant to Alzheimer's disease, specifically through the inhibition of Acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE1).[1][2][5]

Quantitative Data Summary

The primary quantitative data available for Ovalbumin (154-159) pertains to its ACE inhibitory activity.

| Bioactivity | Target Enzyme | IC50 Value | References |

| ACE Inhibition | Angiotensin-Converting Enzyme (ACE) | 70 μM | [1][2][4] |

| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) | Data not yet available | [1][2][5] |

| BACE1 Inhibition | Beta-site APP cleaving enzyme 1 | Data not yet available | [1][2] |

Theoretical Neuroprotective Mechanisms

The potential neuroprotective effects of Ovalbumin (154-159) can be inferred from its known enzymatic targets.

Role of ACE Inhibition in Neuroprotection

The Renin-Angiotensin System (RAS) is increasingly recognized for its role in the central nervous system. Angiotensin II, the product of ACE activity, can contribute to neuroinflammation, oxidative stress, and blood-brain barrier disruption. By inhibiting ACE, Ovalbumin (154-159) may counteract these detrimental effects, thereby conferring a neuroprotective advantage.

Implications for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. By inhibiting AChE, the enzyme that degrades acetylcholine, Ovalbumin (154-159) could potentially increase synaptic acetylcholine levels, offering a therapeutic avenue.[1][2]

Furthermore, the amyloid cascade hypothesis points to the accumulation of amyloid-beta (Aβ) peptides as a central event in Alzheimer's pathogenesis. BACE1 is a key enzyme in the production of Aβ.[1][2] Inhibition of BACE1 by Ovalbumin (154-159) could therefore represent a direct mechanism to reduce the amyloid burden.

Proposed Experimental Protocols for Investigating Neuroprotective Effects

Given the limited direct research on the neuroprotective effects of Ovalbumin (154-159), this section outlines a hypothetical, yet comprehensive, experimental workflow to rigorously assess its potential.

Phase 1: In Vitro Characterization

-

Enzyme Inhibition Assays:

-

Protocol: Perform detailed kinetic studies to confirm the IC50 value for ACE and to determine the IC50 values for AChE and BACE1. Utilize commercially available assay kits following the manufacturer's instructions.

-

Objective: To quantify the inhibitory potency of Ovalbumin (154-159) against key enzymatic targets.

-

-

Cell-Based Assays for Neuroprotection:

-

Cell Lines: Use appropriate neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

-

Insult Models: Induce neurotoxicity using agents such as glutamate (excitotoxicity), hydrogen peroxide (oxidative stress), or amyloid-beta oligomers.

-

Treatment: Pre-treat cells with varying concentrations of Ovalbumin (154-159) prior to the insult.

-

Readouts: Measure cell viability (e.g., MTT assay), apoptosis (e.g., caspase-3 activity, TUNEL staining), and reactive oxygen species (ROS) production.

-

Objective: To assess the direct protective effects of the peptide on neurons under stress conditions.

-

-

Anti-inflammatory Effects in Glial Cells:

-

Cell Lines: Use microglial (e.g., BV-2) and astrocyte cell lines.

-

Stimulation: Activate inflammatory pathways using lipopolysaccharide (LPS).

-

Treatment: Co-treat cells with LPS and Ovalbumin (154-159).

-

Readouts: Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA and gene expression of inflammatory markers via qPCR.

-

Objective: To determine if the peptide can modulate neuroinflammatory responses.

-

Phase 2: In Vivo Validation

-

Pharmacokinetic and Blood-Brain Barrier (BBB) Permeability Studies:

-

Protocol: Administer Ovalbumin (154-159) to rodents and measure its concentration in plasma and brain tissue over time using LC-MS/MS.

-

Objective: To determine the bioavailability and CNS penetration of the peptide.

-

-

Animal Models of Neurodegeneration:

-

Models: Utilize established animal models relevant to the hypothesized mechanisms of action, such as transgenic mouse models of Alzheimer's disease (e.g., 5XFAD) or rodent models of stroke (e.g., middle cerebral artery occlusion).

-

Treatment: Administer Ovalbumin (154-159) systemically.

-

Objective: To assess the therapeutic efficacy of the peptide in a disease context.

-

-

Behavioral and Histological Analysis:

-

Behavioral Tests: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) and motor coordination.

-

Histology: Following the treatment period, perform immunohistochemical analysis of brain tissue to quantify neuronal loss, amyloid plaque deposition, and neuroinflammation (e.g., microglial and astrocyte activation).

-

Objective: To correlate molecular and cellular changes with functional outcomes.

-

Conclusion and Future Directions

Ovalbumin (154-159) presents an intriguing profile as a potential neuroprotective agent. Its established role as an ACE inhibitor, coupled with its putative activity against key enzymes in Alzheimer's disease pathogenesis, warrants a thorough investigation. The experimental framework proposed in this guide provides a roadmap for elucidating the neuroprotective mechanisms and therapeutic potential of this novel bioactive peptide. Future research should prioritize confirming its inhibitory activities against AChE and BACE1, elucidating its downstream signaling effects in neuronal and glial cells, and validating its efficacy in relevant animal models of neurodegenerative disease. Such studies will be crucial in determining the viability of Ovalbumin (154-159) as a lead compound for the development of new neuroprotective therapies.

References

The Multifaceted Significance of the Ovalbumin-Derived Peptide TNGIIR (OVA 154-159): Beyond a T-Cell Epitope

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ovalbumin (OVA), the primary protein in avian egg white, has long served as a cornerstone model antigen in immunological research. Its constituent peptides are frequently employed to elucidate the mechanisms of antigen processing, presentation, and T-cell activation. This technical guide focuses on a specific hexapeptide fragment, Ovalbumin (154-159), with the amino acid sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR). While the broader ovalbumin protein is a rich source of T-cell epitopes, this whitepaper clarifies the current scientific understanding of OVA (154-159)'s biological significance, which diverges from direct T-cell activation. Instead, emerging research highlights its potential as a bioactive peptide with inhibitory functions relevant to cardiovascular and neurodegenerative diseases. This document provides a comprehensive overview of the discovery and significance of TNGIIR, detailed experimental protocols, and a critical evaluation of its immunological role, presenting a nuanced perspective for researchers in drug discovery and immunology.

Introduction: Ovalbumin as a Model Antigen

Ovalbumin's utility in immunology is well-established; it is a large, complex glycoprotein that serves as a T-cell-dependent antigen, making it ideal for studying antigen-specific immune responses in murine models.[1] The adaptive immune response, mediated by T-lymphocytes, relies on the recognition of short peptide fragments derived from antigens. These peptides are presented on the cell surface by Major Histocompatibility Complex (MHC) molecules. The nature of the peptide and the MHC molecule it binds to are critical determinants of the subsequent immune response.

The Discovery and Characterization of Ovalbumin (154-159) - TNGIIR

The peptide TNGIIR corresponds to amino acid residues 154-159 of the chicken ovalbumin protein.[1] While initially identified as a constituent fragment of this major protein, its primary significance in the scientific literature is not as a T-cell epitope. Instead, research has focused on its bioactive properties, particularly its ability to inhibit key enzymes involved in physiological regulation.

Angiotensin-Converting Enzyme (ACE) Inhibition

A significant body of research has identified TNGIIR as a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[2][3][4] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, TNGIIR demonstrates potential antihypertensive activity.

Involvement in Alzheimer's Disease Research

More recent studies have explored the role of TNGIIR in the context of Alzheimer's disease. The peptide has been shown to exhibit inhibitory activity against Acetylcholinesterase (AchE) and beta-site APP cleaving enzyme 1 (BACE1).[2][3] Both enzymes are key targets in the development of therapeutics for Alzheimer's disease.

Immunological Significance: A Critical Evaluation

The activation of T-cells is initiated by the interaction of a T-cell receptor (TCR) with a specific peptide-MHC complex on the surface of an antigen-presenting cell (APC).[1] The length and sequence of the peptide are critical for stable binding to the MHC groove.

MHC Binding Affinity

For a peptide to function as a T-cell epitope, it must first bind with sufficient affinity to an MHC molecule. MHC class I molecules typically present shorter peptides (8-11 amino acids) to CD8+ T-cells, while MHC class II molecules present longer peptides (13-25 amino acids) to CD4+ T-cells.[1]

Studies on the binding of TNGIIR to MHC class I molecules, specifically the common mouse allele H-2Kb, have indicated a very low to non-existent binding affinity.[1] This is in stark contrast to the well-characterized immunodominant ovalbumin peptide SIINFEKL (OVA 257-264), which binds with high affinity to H-2Kb and elicits a strong CD8+ T-cell response.[1][5] The short length of TNGIIR (a hexapeptide) makes it an unlikely candidate for stable binding within the MHC class I groove and it is also too short to be a typical MHC class II epitope, although it could potentially be part of a larger processed fragment that is presented.[1]

Quantitative Data

The following tables summarize the available quantitative data for TNGIIR and the comparative data for the well-established OVA T-cell epitope, SIINFEKL.

Table 1: Bioactive Properties of Ovalbumin (154-159) - TNGIIR

| Biological Target | Activity | IC50 Value | Reference |

| Angiotensin-Converting Enzyme (ACE) | Inhibition | 70 μM | [2][3][6] |

| Acetylcholinesterase (AchE) | Inhibition | Data not specified | [2][3] |

| Beta-site APP cleaving enzyme 1 (BACE1) | Inhibition | Data not specified | [2][3] |

Table 2: Comparative MHC Class I (H-2Kb) Binding Affinity

| Peptide | Sequence | Calculated IC50 (nM) | Relative Affinity | Reference |

| Ovalbumin (257-264) | SIINFEKL | 5 | High | [1][5] |

| Ovalbumin (154-159) | TNGIIR | > 50,000 | Very Low / No Binding | [1] |

| Negative Control | (Irrelevant Peptide) | > 50,000 | Very Low / No Binding | [1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of TNGIIR

This protocol describes the standard method for chemically synthesizing the TNGIIR peptide.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Arginine).

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next amino acid (Isoleucine) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Isoleucine, Glycine, Asparagine, Threonine).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

In Vitro ACE Inhibition Assay

This protocol outlines a method to determine the ACE inhibitory activity of TNGIIR.

-

Reagent Preparation: Prepare solutions of ACE (from rabbit lung), the substrate Hippuryl-His-Leu (HHL), and the TNGIIR peptide at various concentrations.

-

Reaction Mixture: In a microplate, combine the ACE solution with different concentrations of the TNGIIR peptide (or a known inhibitor like captopril as a positive control) and pre-incubate.

-

Initiate Reaction: Add the HHL substrate to each well to start the enzymatic reaction. Incubate at 37°C.

-

Stop Reaction: Terminate the reaction by adding an acid (e.g., HCl).

-

Quantify Product: The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate). The solvent is then evaporated, and the hippuric acid is redissolved in water. The absorbance is measured at 228 nm.

-

Calculate Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Competitive MHC-Peptide Binding Assay

This protocol describes a method to assess the binding affinity of a test peptide to MHC molecules.

-

Reagents: Prepare a purified, soluble MHC class I molecule (e.g., H-2Kb), a high-affinity fluorescently labeled probe peptide (e.g., a variant of SIINFEKL), and the unlabeled competitor peptide (TNGIIR) at various concentrations.

-

Binding Reaction: Incubate the MHC molecule with the fluorescent probe peptide in the presence of varying concentrations of the competitor peptide.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (FP) of each sample. The binding of the large MHC-probe complex results in a high FP signal.

-

Data Analysis: The displacement of the fluorescent probe by the competitor peptide leads to a decrease in the FP signal. The concentration of the competitor peptide that causes a 50% reduction in the FP signal is the IC50 value, which is inversely proportional to the binding affinity.

Visualizations

Caption: Mechanism of ACE inhibition by TNGIIR.

Caption: Workflow for a competitive MHC-peptide binding assay.

Caption: General pathway of exogenous antigen processing and presentation.

Conclusion

The Ovalbumin (154-159) peptide, TNGIIR, serves as an important case study in the detailed characterization of protein-derived fragments. While its parent protein, ovalbumin, is a key tool in immunology for studying T-cell responses, the significance of the TNGIIR hexapeptide appears to lie in its bioactive properties as an enzyme inhibitor rather than as a direct T-cell epitope. Its demonstrated inhibition of ACE and its potential role in modulating enzymes implicated in Alzheimer's disease open up avenues for therapeutic development in cardiovascular and neurodegenerative disorders. For researchers in immunology, TNGIIR provides a valuable example of a peptide with low to non-existent MHC binding affinity, contrasting with immunodominant epitopes like SIINFEKL and underscoring the stringent structural requirements for T-cell activation. This technical guide provides the foundational knowledge and experimental frameworks for scientists and drug development professionals to accurately contextualize and investigate the multifaceted roles of the TNGIIR peptide.

References

- 1. Ovalbumin (154-159) Trifluoroacetate | 1370698-94-4 | Benchchem [benchchem.com]

- 2. Ovalbumin (154-159) - TNGIIR peptide - SB-PEPTIDE [sb-peptide.com]

- 3. Ovalbumine 154-159 - sb-Peptide [mayflowerbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shop.bachem.com [shop.bachem.com]

TNGIIR Peptide: A Bioactive Food-Derived Peptide for Cardiovascular Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Food-derived bioactive peptides have garnered significant attention within the scientific community for their potential to mitigate chronic diseases. Among these, the hexapeptide TNGIIR (Thr-Asn-Gly-Ile-Ile-Arg), primarily derived from egg white protein, has emerged as a promising candidate for cardiovascular health management. This technical guide provides a comprehensive overview of the TNGIIR peptide, including its mechanism of action, quantitative efficacy, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents from natural sources.

Core Bioactivity: Angiotensin-Converting Enzyme (ACE) Inhibition

The primary and most well-documented bioactivity of the TNGIIR peptide is its ability to inhibit the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in blood pressure regulation. By inhibiting ACE, TNGIIR helps to reduce the production of angiotensin II, a potent vasoconstrictor, thereby contributing to the management of hypertension.

Mechanism of Action

The TNGIIR peptide exerts its antihypertensive effects through a multi-faceted mechanism primarily centered on the Renin-Angiotensin System (RAS). In vitro studies have demonstrated its capacity to inhibit ACE, with a reported IC50 value of 70 μM.[1] Molecular docking studies have further elucidated this interaction, revealing that TNGIIR forms hydrogen bonds with key amino acid residues within the active site of ACE, including those in the S1, S2, and S1' pockets.[1][2]

In vivo studies using spontaneously hypertensive rats (SHR) have shown that oral administration of TNGIIR can modulate the expression of key components of the RAS in renal tissue.[2] Specifically, treatment with TNGIIR has been observed to attenuate the mRNA expression of ACE and the Angiotensin II Type 1 (AT1) receptor, while enhancing the expression of the Angiotensin II Type 2 (AT2) receptor.[2] This modulation of receptor expression suggests a deeper regulatory role beyond simple enzyme inhibition. While long-term oral administration of TNGIIR at doses of 2, 10, and 50 mg/kg did not significantly reduce systolic blood pressure in SHRs, it did lead to a slight decrease of approximately 10% in circulating angiotensin II levels.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the TNGIIR peptide.

| In Vitro Activity of TNGIIR Peptide | |

| Parameter | Value |

| ACE Inhibition IC50 | 70 μM[1] |

| In Vivo Effects of TNGIIR Peptide in Spontaneously Hypertensive Rats (SHR) | |||

| Parameter | Dosage | Duration | Result |

| Systolic Blood Pressure (SBP) | 2, 10, 50 mg/kg (oral) | 4 weeks | No significant reduction[2] |

| Angiotensin I (serum) | 2, 10, 50 mg/kg (oral) | 4 weeks | No significant change[2][3] |

| Angiotensin II (serum) | 2, 10, 50 mg/kg (oral) | 4 weeks | ~10% decrease[2][3] |

| ACE mRNA expression (renal) | 2, 10, 50 mg/kg (oral) | 4 weeks | Attenuated[2] |

| AT1 Receptor mRNA expression (renal) | 2, 10, 50 mg/kg (oral) | 4 weeks | Attenuated[2] |

| AT2 Receptor mRNA expression (renal) | 2, 10, 50 mg/kg (oral) | 4 weeks | Enhanced[2] |

Signaling Pathway

The primary signaling pathway influenced by the TNGIIR peptide is the Renin-Angiotensin System (RAS). A diagram illustrating this pathway and the points of intervention by TNGIIR is provided below.

Caption: The Renin-Angiotensin System and points of modulation by the TNGIIR peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the TNGIIR peptide. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Isolation and Purification of TNGIIR Peptide from Egg White

The TNGIIR peptide is derived from egg white proteins, typically through enzymatic hydrolysis followed by chromatographic purification.

Caption: General workflow for the isolation and purification of TNGIIR peptide.

Methodology:

-

Preparation of Egg White Solution: Dissolve egg white powder in deionized water to a desired concentration (e.g., 1% w/v).

-

Enzymatic Hydrolysis: Adjust the pH of the solution to the optimal pH for the selected enzyme (e.g., pH 8.0 for thermolysin). Add the enzyme (e.g., thermolysin at an enzyme-to-substrate ratio of 0.2% w/w) and incubate at the optimal temperature (e.g., 65°C) for a specified duration (e.g., 4 hours).[4]

-

Enzyme Inactivation: Terminate the hydrolysis by heating the mixture in a boiling water bath for 10 minutes.[4]

-

Centrifugation: Centrifuge the hydrolysate to remove any insoluble, undigested protein.

-

Ultrafiltration: Subject the supernatant to sequential ultrafiltration using membranes with decreasing molecular weight cut-offs (e.g., 10 kDa, 3 kDa, and 1 kDa) to enrich for smaller peptides.[4]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the low molecular weight fraction using a C18 column. Elute the peptides using a gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (e.g., 0.1%).[5]

-

Fraction Collection and Screening: Collect fractions as they elute from the HPLC column and screen for ACE inhibitory activity.

-

Peptide Identification: Analyze the active fractions by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the amino acid sequence of the peptides.

In Vitro ACE Inhibition Assay

This assay measures the ability of the TNGIIR peptide to inhibit the activity of ACE in a controlled laboratory setting.

Methodology:

-

Reagent Preparation:

-

ACE solution (from rabbit lung)

-

Substrate solution: Hippuryl-His-Leu (HHL)

-

TNGIIR peptide solutions at various concentrations

-

Borate buffer (pH 8.3)

-

Stopping reagent: 1 M HCl

-

Extraction solvent: Ethyl acetate

-

-

Assay Procedure:

-

Pre-incubate a mixture of the ACE solution and the TNGIIR peptide solution (or buffer for control) at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid (HA) produced from the reaction into ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Re-dissolve the HA residue in deionized water.

-

-

Quantification:

-

Measure the absorbance of the re-dissolved HA at 228 nm.

-

Calculate the percentage of ACE inhibition for each TNGIIR concentration compared to the control.

-

Determine the IC50 value, which is the concentration of TNGIIR required to inhibit 50% of the ACE activity.

-

Gene Expression Analysis by RT-PCR

This protocol outlines the steps to quantify the mRNA expression levels of ACE, AT1, and AT2 receptors in renal tissue of SHRs treated with TNGIIR.

Methodology:

-

RNA Extraction: Isolate total RNA from the kidney tissue of treated and control rats using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers.

-

Real-Time PCR (qPCR):

-

Prepare a reaction mixture containing cDNA, specific primers for ACE, AT1, AT2, and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

The amplification of the target genes is monitored in real-time by measuring the fluorescence intensity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Quantification of Angiotensin I and II by Radioimmunoassay (RIA)

This protocol describes the measurement of Angiotensin I and II levels in the serum of SHRs.

Methodology:

-

Sample Collection and Preparation: Collect blood samples from the rats and separate the serum. Store the serum at -80°C until analysis.

-

Radioimmunoassay Procedure:

-

Utilize commercially available RIA kits for Angiotensin I and Angiotensin II.

-

The assay is based on the principle of competitive binding, where the unlabeled angiotensin in the sample competes with a fixed amount of radiolabeled angiotensin (tracer) for binding to a limited amount of specific antibody.

-

Incubate the serum samples (or standards) with the antibody and the radiolabeled tracer.

-

Separate the antibody-bound angiotensin from the free angiotensin.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.

-

Determine the concentration of Angiotensin I and II in the serum samples by interpolating their radioactivity values on the standard curve.[3]

-

Other Potential Bioactivities: Avenues for Future Research

While the primary focus of research on TNGIIR has been its ACE inhibitory activity, many food-derived bioactive peptides exhibit pleiotropic effects, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

To date, there is a lack of specific studies investigating the direct antioxidant activity of the purified TNGIIR peptide. However, hydrolysates of egg white protein, the source of TNGIIR, have been shown to possess antioxidant properties.[6] Future research could explore the potential of TNGIIR to scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation using established in vitro assays such as DPPH, ABTS, and ORAC assays.

Anti-inflammatory Activity

Similarly, the anti-inflammatory effects of the TNGIIR peptide have not been directly investigated. Other egg-derived peptides have demonstrated anti-inflammatory properties, suggesting that this could be a promising area of investigation for TNGIIR.[7] Future studies could utilize cell culture models (e.g., LPS-stimulated macrophages) to assess the effect of TNGIIR on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the modulation of inflammatory signaling pathways such as the NF-κB pathway.

Conclusion

The TNGIIR peptide, derived from egg white, is a bioactive peptide with well-documented ACE inhibitory properties and a demonstrated ability to modulate the Renin-Angiotensin System in vivo. While its direct impact on blood pressure in hypertensive models requires further investigation, its influence on key components of the RAS at the molecular level suggests a potential role in cardiovascular health management. The lack of data on other potential bioactivities, such as antioxidant and anti-inflammatory effects, highlights exciting avenues for future research. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising food-derived peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Egg-Derived Tri-Peptide IRW Exerts Antihypertensive Effects in Spontaneously Hypertensive Rats | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Ovalbumin (154-159) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA) is a key model antigen in immunological research. The specific hexapeptide fragment, Ovalbumin (154-159), with the amino acid sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), serves as a valuable tool in studying antigen presentation and T-cell activation.[1] This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of the Ovalbumin (154-159) peptide, ensuring high purity for reliable experimental outcomes.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

The preferred method for the synthesis of Ovalbumin (154-159) is the Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc/tBu (tert-butyl) strategy provides an orthogonal protection scheme, where the temporary N-terminal Fmoc group is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups are cleaved at the final step with a strong acid.

Side-Chain Protecting Groups

The selection of appropriate side-chain protecting groups is crucial to prevent unwanted side reactions during synthesis. For the TNGIIR sequence, the following protected amino acids are recommended:

| Amino Acid | Recommended Protecting Group | Rationale |

| Thr | tert-butyl (tBu) | Prevents O-acylation and is readily cleaved by TFA. |

| Asn | trityl (Trt) | Prevents dehydration of the amide side chain during activation and improves solubility.[1][2] |

| Arg | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Offers robust protection of the guanidinium group and is efficiently removed by TFA.[3][4][5][6] |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (Manual Protocol)

This protocol outlines the manual synthesis of Ovalbumin (154-159) on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents:

-

Rink Amide resin (0.1 mmol)

-

Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH (3 equivalents each)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

OxymaPure® (3 equivalents)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (First Amino Acid: Arginine):

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.3 mmol), OxymaPure® (0.3 mmol) in DMF.

-

Add DIC (0.3 mmol) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ile, Ile, Gly, Asn, Thr).

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and finally with methanol (3 times). Dry the resin under vacuum.

II. Cleavage and Precipitation

-

Cleavage from Resin:

-

Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

-

Gently agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

-

Drying: Dry the crude peptide pellet under vacuum to obtain a white powder.

III. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatographic Separation:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-45% over 40 minutes) at a flow rate of 15 mL/min.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified Ovalbumin (154-159) peptide as a white, fluffy powder.

IV. Characterization

Mass Spectrometry (MS):

-

Confirm the identity of the purified peptide by determining its molecular weight using MALDI-TOF or ESI-MS.

-

The expected monoisotopic mass of Ovalbumin (154-159) (TNGIIR) is approximately 672.79 Da.

Analytical RP-HPLC:

-

Assess the final purity of the peptide.

-

A single, sharp peak should be observed, indicating a high degree of purity.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Ovalbumin (154-159).

Table 1: Synthesis and Purification Yields

| Parameter | Expected Value |

| Resin Substitution | 0.4 - 0.7 mmol/g |

| Theoretical Yield (Crude) | Calculated based on initial resin loading |

| Actual Crude Yield | 70 - 90% of theoretical |

| Crude Purity (by HPLC) | 50 - 70% |

| Purified Yield (after HPLC) | 15 - 30% of crude |

| Final Purity (by HPLC) | >95% |

Table 2: RP-HPLC Purification Parameters

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-45% B over 40 min |

| Flow Rate | 15 mL/min |

| Detection | 220 nm |

| Expected Retention Time | ~15-25 minutes (highly dependent on the specific system and gradient) |

Table 3: Mass Spectrometry Characterization

| Parameter | Expected Value |

| Technique | MALDI-TOF or ESI-MS |

| Theoretical Monoisotopic Mass (M) | 672.79 Da |

| Observed Mass [M+H]⁺ | ~673.80 Da |

Visualizations

Caption: Solid-Phase Peptide Synthesis Workflow for Ovalbumin (154-159).

Caption: Purification and Characterization Workflow for Ovalbumin (154-159).

References

Application Notes and Protocols: Utilizing Ovalbumin (154-159) in Cell-Based Assays for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. A key enzyme in the amyloidogenic pathway is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which initiates the cleavage of the amyloid precursor protein (APP) to produce Aβ. Another critical aspect of AD pathology is the cholinergic deficit, which is linked to the enzymatic degradation of the neurotransmitter acetylcholine by acetylcholinesterase (AChE). Consequently, the inhibition of BACE1 and AChE represents promising therapeutic strategies for the treatment of Alzheimer's disease.

Ovalbumin (154-159), a hexapeptide with the sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), has been identified as a potential therapeutic agent for Alzheimer's disease.[1][2] Preclinical evidence suggests that this peptide may exert its neuroprotective effects through the dual inhibition of BACE1 and AChE.[1][2] These application notes provide detailed protocols for evaluating the efficacy of Ovalbumin (154-159) in relevant cell-based assay models for Alzheimer's disease research.

Putative Mechanism of Action

Ovalbumin (154-159) is hypothesized to interfere with the progression of Alzheimer's disease through two primary pathways:

-

Inhibition of BACE1: By inhibiting BACE1, Ovalbumin (154-159) can potentially reduce the production of the Aβ peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's patients.[1][2]

-

Inhibition of Acetylcholinesterase (AChE): Inhibition of AChE by Ovalbumin (154-159) would lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][2]

Quantitative Data Summary

Currently, specific quantitative data for the inhibitory activity of Ovalbumin (154-159) on BACE1 and AChE in cell-based assays is not extensively available in the public domain. The primary reported inhibitory concentration is for the Angiotensin-Converting Enzyme (ACE).

| Target | Reported IC50 | Reference |

| Angiotensin-Converting Enzyme (ACE) | 70 µM | [1][2] |

| BACE1 | Data not available | |

| Acetylcholinesterase (AChE) | Data not available |

The following protocols are designed to enable researchers to generate such quantitative data for BACE1 and AChE in a laboratory setting.

Experimental Protocols

Cell Line Models

The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for Alzheimer's disease research.[3][4][5][6][7] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurodegenerative processes. For neuroinflammation studies, microglia cell lines are recommended.[8][9][10]

Protocol 1: Evaluation of BACE1 Inhibition in SH-SY5Y Cells

This protocol outlines a method to assess the inhibitory effect of Ovalbumin (154-159) on BACE1 activity in a cellular context.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM)/F12

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Retinoic Acid (for differentiation)

-

Brain-Derived Neurotrophic Factor (BDNF) (for differentiation)

-

Ovalbumin (154-159) peptide (TNGIIR)

-

BACE1 inhibitor (positive control)

-

Fluorogenic BACE1 substrate

-

Lysis buffer

-

96-well black, clear-bottom plates

-

Fluorimeter

Procedure:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

For differentiation, seed cells at an appropriate density and treat with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL BDNF for an additional 2-3 days to induce a mature neuronal phenotype.

-

-

Peptide Treatment:

-

Prepare a stock solution of Ovalbumin (154-159) in sterile, nuclease-free water or a suitable buffer.

-